Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate

Description

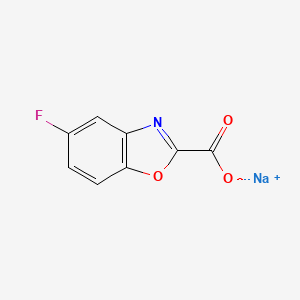

Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate is a heterocyclic compound featuring a benzoxazole core substituted with a fluorine atom at position 5 and a carboxylate group at position 2. The sodium salt form enhances aqueous solubility, making it advantageous for pharmaceutical and synthetic applications. This compound is structurally related to intermediates used in anticancer drug synthesis, leveraging the electron-withdrawing fluorine atom to modulate reactivity and biological activity .

Properties

Molecular Formula |

C8H3FNNaO3 |

|---|---|

Molecular Weight |

203.10 g/mol |

IUPAC Name |

sodium;5-fluoro-1,3-benzoxazole-2-carboxylate |

InChI |

InChI=1S/C8H4FNO3.Na/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |

InChI Key |

FQZOOEDAJQZPHN-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(O2)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Analysis

Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate has a molecular formula of \$$ C8H3FNNaO_3 \$$ and a molecular weight of 203.10 g/mol. It is a derivative of benzoxazole, featuring a fused benzene and oxazole ring, with a fluorine atom at the 5-position enhancing its chemical reactivity. As a sodium salt, it exhibits increased solubility in aqueous solutions, making it suitable for various applications in chemical and biological research.

Relevant spectroscopic data includes:

- IUPAC Name: sodium;5-fluoro-1,3-benzoxazole-2-carboxylate

- Standard InChI: InChI=1S/C8H4FNO3.Na/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1

- Standard InChIKey: FQZOOEDAJQZPHN-UHFFFAOYSA-M

- Canonical SMILES: C1=CC2=C(C=C1F)N=C(O2)C(=O)[O-].[Na+]

- PubChem Compound ID: 138755844

Research indicates that this compound exhibits notable biological activities, including potential antimicrobial and anticancer properties. Benzoxazole derivatives can target various metabolic pathways, making them promising candidates for drug development. The fluorine atom may enhance its binding affinity to biological targets, influencing its efficacy as a therapeutic agent.

Applications in Research

This compound finds applications primarily in medicinal chemistry and pharmaceutical research. Its interactions with biological targets often involve binding to enzymes or receptors, modulating their activity, which is crucial in designing effective therapeutic agents.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient benzoxazole ring, activated by the fluorine atom at the 5-position, facilitates SNAr reactions. For example:

-

Amine substitution : Reacts with aryl piperazines under reflux conditions in toluene to form piperazine-substituted derivatives. This reaction typically achieves yields of 53–75% after recrystallization .

Mechanistic pathway :

-

Deprotonation of the carboxylate group stabilizes the transition state.

-

Fluorine acts as a leaving group, enabling nucleophilic attack at the 5-position.

Acylation Reactions

The carboxylate group participates in acylation when protonated to the carboxylic acid form:

-

Chloroacetylation : Reacts with 2-chloroacetyl chloride in chloroform using triethylamine (TEA) as a base, yielding amide derivatives. Characteristic NMR signals include aliphatic protons at δ 4.34 ppm (for CH₂Cl groups) and amide protons at δ 10.74 ppm .

Key conditions :

| Reagent | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 2-Chloroacetyl chloride | Chloroform | TEA | 60–70 |

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the benzoxazole ring to a dihydrobenzoxazole derivative, though this reaction is more common in non-fluorinated analogs .

Acid-Base Reactions

The sodium ion can be exchanged via protonation or metathesis:

-

Protonation : Treatment with HCl yields 5-fluoro-1,3-benzoxazole-2-carboxylic acid, which is less water-soluble .

-

Cation exchange : Reacts with potassium salts (e.g., KCl) to form potassium 5-fluoro-1,3-benzoxazole-2-carboxylate, altering solubility and crystallization behavior .

Cyclization and Heterocycle Formation

In the presence of electrophilic reagents, the carboxylate group can participate in cyclization:

-

Ester formation : Reacts with alkyl halides (e.g., methyl iodide) to form methyl esters, which are intermediates in further heterocyclic syntheses .

Stability and Degradation

-

Thermal stability : Decomposes above 200°C, releasing CO₂ and forming sodium fluoride residues .

-

Photodegradation : UV exposure leads to ring-opening reactions, generating fluorophenolic byproducts .

Comparative Reactivity with Analogues

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| 5-Fluoro-1,3-benzoxazole-2-carboxylic acid | Lower solubility; prone to decarboxylation under heat | Absence of sodium ion |

| 5-Chloro-1,3-benzoxazole-2-carboxylate | Higher electrophilicity at 5-position; faster SNAr kinetics | Chlorine’s stronger leaving-group ability |

| Potassium salt analogue | Similar reactivity but different crystallization behavior | Counterion effect |

Scientific Research Applications

There appears to be no information available regarding the applications of the specific compound "Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate" in the provided search results. However, the search results do provide information on the applications of a similar compound, "Potassium;5-fluoro-1,3-benzoxazole-2-carboxylate", and other benzoxazole derivatives, which may be relevant.

Biological Activities

Benzoxazole derivatives, including potassium;5-fluoro-1,3-benzoxazole-2-carboxylate, are known for their broad spectrum of biological activities. These include:

- Antimicrobial Activity : Effective against various Gram-positive and Gram-negative bacteria as well as fungi.

- Anticancer Properties : Induces apoptosis in cancer cells and has shown efficacy in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Demonstrates potential in reducing inflammation through various biochemical pathways.

The mechanisms underlying the biological activities of potassium;5-fluoro-1,3-benzoxazole-2-carboxylate involve interaction with specific molecular targets. For instance:

- Antimicrobial Mechanism : The compound disrupts microbial metabolic pathways, inhibiting growth and replication.

- Cytotoxicity in Cancer Cells : It induces apoptosis via activation of apoptotic pathways such as increased p53 expression and caspase activation.

- Anti-inflammatory Pathways : The compound may inhibit cyclooxygenase enzymes, leading to decreased production of pro-inflammatory mediators.

Antimicrobial Activity

Potassium;5-fluoro-1,3-benzoxazole-2-carboxylate exhibited significant activity with minimum inhibitory concentration (MIC) values ranging from 7.81 to 250 µg/ml against resistant strains of bacteria and fungi like Candida albicans.

Anticancer Activity

In vitro studies demonstrated that potassium;5-fluoro-1,3-benzoxazole-2-carboxylate induced apoptosis in several cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these cell lines were reported at approximately 0.65 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |

| U-937 | 0.84 | Caspase activation |

| HeLa | 2.41 | Cell cycle arrest |

Anti-inflammatory Activity

Mechanism of Action

The mechanism of action of Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes . In cancer research, it is believed to exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate

- Structure : The ethyl ester derivative shares the benzoxazole core but replaces the sodium carboxylate with an ethyl ester group.

- Key Data: Molecular Formula: C₁₀H₈FNO₃ Molecular Weight: 209.17 g/mol Purity: ≥97% (CAS 1539705-00-4)

- Comparison :

Sodium 5-fluoro-1,3-benzothiazole-2-carboxylate

5-Fluoro-1H-benzimidazole-2-carboxylic Acid

Dihydrobenzothiazole Derivatives

- Example : 5-Fluoro-1,3-dihydro-2,1-benzothiazole-4-carboxylic acid .

- Key Data :

- Reduced aromaticity due to saturation in the heterocyclic ring.

- Stability: Less aromatic stabilization may decrease chemical stability compared to fully aromatic analogs .

Substituent Effects: Fluoro vs. Chloro/Bromo Analogs

- Ethyl 5-chloro-1,3-benzoxazole-2-carboxylate (CAS 27383-93-3) :

- Chlorine’s larger size and lower electronegativity compared to fluorine reduce electronic effects but increase steric hindrance.

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|---|

| Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate | C₈H₄FNO₃Na | ~211.11 | High (aqueous) | Drug synthesis, bioavailability |

| Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate | C₁₀H₈FNO₃ | 209.17 | Low (organic) | Synthetic intermediate |

| Sodium 5-fluoro-1,3-benzothiazole-2-carboxylate | C₇H₃FNO₂SNa | ~223.16 | Moderate (aqueous) | Structural studies |

| 5-Fluoro-1H-benzimidazole-2-carboxylic acid | C₈H₅FN₂O₂ | 180.14 | Low (acidic aqueous) | Enzyme inhibition |

Research Findings and Implications

- Fluorine’s Role : Fluorination enhances metabolic stability and binding affinity in target molecules due to its electronegativity and small size .

- Sodium Salt Advantage : The ionic form of this compound improves solubility, critical for in vivo applications, compared to ester or acid forms .

- Heterocycle Impact : Benzoxazole derivatives generally exhibit higher chemical stability than benzothiazoles, though sulfur-containing analogs may offer unique reactivity .

Biological Activity

Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate is a sodium salt derivative of benzoxazole with significant potential in medicinal chemistry. This compound exhibits various biological activities, particularly in antimicrobial and anticancer research. The presence of the fluorine atom at the 5-position enhances its reactivity and biological efficacy, making it an intriguing subject for further study.

Chemical Structure and Properties

The molecular formula of this compound is . The structural features include:

- Benzoxazole Ring : A fused benzene and oxazole ring system.

- Fluorine Substitution : The fluorine atom at the 5-position increases the compound's lipophilicity and binding affinity to biological targets.

- Sodium Ion : Enhances solubility in aqueous solutions, facilitating its use in biological assays.

Research indicates that this compound interacts with various biological targets, primarily through enzyme inhibition or receptor modulation. The fluorine atom contributes to stronger interactions with these targets compared to other halogenated analogs. This specificity is crucial for designing effective therapeutic agents.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties . Various studies have demonstrated its effectiveness against a range of microbial strains:

| Microbial Strain | Activity (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 30 µg/mL |

| Candida albicans | 25 µg/mL |

These results suggest that the compound exhibits a broad spectrum of activity, particularly against Gram-positive bacteria and certain fungi .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the growth of different cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 25.72 ± 3.95 |

| A549 (Lung) | 22.50 ± 4.00 |

| HepG2 (Liver) | 30.10 ± 2.50 |

Flow cytometry analyses have indicated that the compound induces apoptosis in cancer cells, with significant activation of caspase pathways observed in treated cells .

Case Studies

- Antimicrobial Efficacy Against Drug-resistant Strains : A study evaluated the effectiveness of this compound against drug-resistant strains of Staphylococcus aureus. The compound demonstrated lower MIC values compared to standard antibiotics, indicating its potential as an alternative treatment option .

- In Vivo Anticancer Studies : In a mouse model bearing tumor xenografts, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological examinations revealed increased apoptosis within tumor tissues .

Q & A

Q. What are the standard synthetic routes for Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate, and what key reaction parameters influence yield?

The synthesis of benzoxazole derivatives typically involves cyclization of precursors such as methyl-3-amino-4-hydroxybenzoate with fluorinated aryl acids under reflux conditions. For example, methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates are synthesized by refluxing methyl-3-amino-4-hydroxybenzoate with excess aryl acid for 15 hours, followed by cooling and precipitation . Key parameters include:

- Temperature and time : Prolonged reflux (15+ hours) ensures complete cyclization.

- Molar ratios : Excess aryl acid drives the reaction to completion.

- Workup : Ice quenching stabilizes the product and minimizes side reactions.

For the sodium carboxylate form, subsequent hydrolysis and neutralization with sodium hydroxide are required.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can impurities be quantified?

- NMR Spectroscopy : 1H and 13C NMR confirm the benzoxazole core and fluorine substitution. 19F NMR specifically identifies the fluorinated position .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H···O and C–H···F interactions observed in related fluorinated benzoxaboroles) .

- HPLC : Quantifies impurities using reverse-phase methods with UV detection (e.g., >97% purity thresholds as in fluorinated intermediates) .

Q. How does the sodium carboxylate group influence solubility and stability compared to the free acid form?

The sodium salt enhances aqueous solubility due to ionic dissociation, making it preferable for biological assays. Stability studies in buffers (pH 4–9) and solvents (DMSO, methanol) should monitor degradation via HPLC. For instance, sodium salts of structurally similar compounds exhibit improved solubility in polar solvents but may hydrolyze under acidic conditions .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or stability of this compound under varying experimental conditions?

Density Functional Theory (DFT) calculations can:

- Model electronic effects of the fluorine substituent on aromatic ring electron density.

- Predict hydrolysis pathways of the carboxylate group under acidic/basic conditions.

- Simulate intermolecular interactions (e.g., hydrogen bonding) to guide crystal engineering .

Experimental validation involves comparing computed spectra (IR, NMR) with empirical data.

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Discrepancies may arise from:

- Solubility differences : Sodium salts may dissociate in vivo, altering bioavailability.

- Metabolic instability : Fluorinated benzoxazoles are prone to hepatic metabolism (e.g., CYP450-mediated oxidation).

Methodological approaches: - Pharmacokinetic profiling : Monitor plasma levels and metabolite formation.

- Formulation optimization : Use nanoemulsions or prodrugs to enhance stability .

Q. How do crystal polymorphism and hydrogen-bonding networks affect the compound’s physicochemical properties?

Polymorphs of fluorinated benzoxazole derivatives exhibit varying melting points and dissolution rates. For example:

- Hydrogen-bonded dimers : Observed in 5-fluoro-1,3-dihydro-2,1-benzoxaborole, where O–H···O and C–H···F interactions stabilize the lattice .

- Crystallization solvents : Polar solvents (e.g., water/methanol mixtures) favor specific polymorphs. Screening solvents and cooling rates can isolate desired forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.